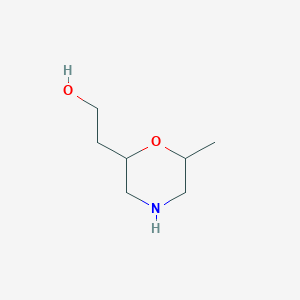

2-(6-Methylmorpholin-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

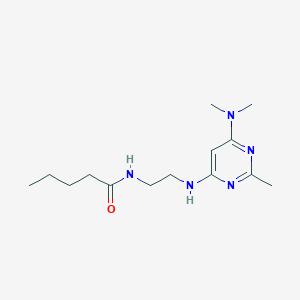

“2-(6-Methylmorpholin-2-yl)ethanol” is an organic compound with the molecular formula C7H15NO2 . It is a derivative of morpholine, which is a common motif in many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of morpholines, including “2-(6-Methylmorpholin-2-yl)ethanol”, is often achieved from vicinal amino alcohols and their derivatives . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “2-(6-Methylmorpholin-2-yl)ethanol” consists of a morpholine ring with a methyl group attached to one of the nitrogen atoms and an ethanol group attached to one of the carbon atoms . The morpholine ring itself is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Material Science

Protecting Groups in Polymer Chemistry : The structurally similar compound, 2-(pyridin-2-yl)ethanol, serves as a protective group for carboxylic acids in the synthesis of polymers. This compound can be selectively removed either chemically under alkaline conditions or thermally, making it a valuable tool in polymer chemistry for creating polymers with specific functionalities and characteristics (Elladiou & Patrickios, 2012).

Surface-Initiated Polymerization : Monodisperse silica particles have been surface-modified and used for the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), leading to the creation of silica particles coated with well-defined, high-density polymer brushes. This application is significant in material science for producing hybrid materials with specific properties, such as improved dispersibility in organic solvents (Ohno et al., 2005).

Synthesis of Pharmaceutical Intermediates

Neurokinin Receptor Antagonists : A key intermediate of neurokinin receptor antagonists, 2-[(2R)-arylmorpholin-2-yl]ethanol, was synthesized using a bifunctional asymmetric catalyst. This method introduces the required stereochemistry, demonstrating the compound's relevance in the synthesis of pharmaceuticals targeting neurokinin receptors, which play a role in various neurological processes (Takamura et al., 2003).

Catalytic Reactions : N-heterocyclic carbenes, specifically imidazol-2-ylidenes, have been identified as efficient catalysts in the transesterification of esters and alcohols. This catalytic activity is crucial for the synthesis of various compounds, including those related to 2-(6-Methylmorpholin-2-yl)ethanol, by facilitating the acylation of alcohols with enol acetates at low catalyst loadings and room temperature (Grasa et al., 2003).

Technological and Environmental Applications

Biofuel and Biogas Production : The pretreatment of lignocellulosic biomass with N-methylmorpholine-N-oxide (NMMO) before its conversion to ethanol and biogas has shown promising results. This application highlights the potential of using morpholine derivatives in developing sustainable energy resources (Shafiei et al., 2011).

Separation Processes : The use of ionic liquids for the extraction of alcohols from water showcases the relevance of morpholine derivatives in improving the efficiency of separation processes, which is vital for industrial applications, including the production of biofuels and pharmaceuticals (Chapeaux et al., 2008).

Eigenschaften

IUPAC Name |

2-(6-methylmorpholin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRORVDMGASFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylmorpholin-2-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)

![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)

![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)

![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)

![4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2676809.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2676810.png)

![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)